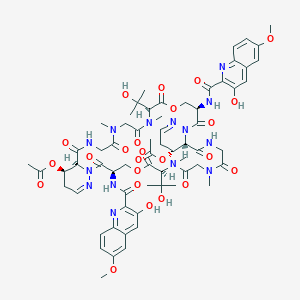
Monoacetyl-luzopeptin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoacetyl-luzopeptin B is a member of the luzopeptin family, which are cyclic decadepsipeptides known for their potent antitumor, antibacterial, and antiviral activities . These compounds are produced by actinomycetes and have a unique ability to intercalate into the DNA helix, disrupting its function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of monoacetyl-luzopeptin B involves the acetylation of luzopeptin B at the 4-hydroxy group of one of its 4-hydroxy-Δ-piperazic acid residues . This process typically requires the use of acetylating agents under controlled conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using genetically engineered strains of actinomycetes . These strains are optimized to produce high yields of the compound, which is then purified through a series of chromatographic techniques.
化学反応の分析
Types of Reactions
Monoacetyl-luzopeptin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
Monoacetyl-luzopeptin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Used in the development of new antibiotics and antiviral drugs.
作用機序
Monoacetyl-luzopeptin B exerts its effects by intercalating into the DNA helix, disrupting its structure and function . This intercalation prevents the DNA from being properly replicated and transcribed, leading to cell death. The compound specifically targets the minor groove of the DNA helix, where it binds tightly and inhibits the activity of DNA polymerases and other enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
Luzopeptin A: Another member of the luzopeptin family, known for its potent antitumor activity.
Echinomycin: A bisintercalator with similar DNA-binding properties and antitumor activity.
Thiocoraline: A cyclic octadepsipeptide with strong antitumor and antibacterial properties.
Uniqueness
Monoacetyl-luzopeptin B is unique in its selective acetylation, which enhances its biological activity compared to other luzopeptins . This selective modification allows it to intercalate more effectively into the DNA helix, making it a potent antitumor agent .
特性
分子式 |
C64H78N14O24 |
|---|---|
分子量 |
1427.4 g/mol |
IUPAC名 |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
InChIキー |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
正規SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
同義語 |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















